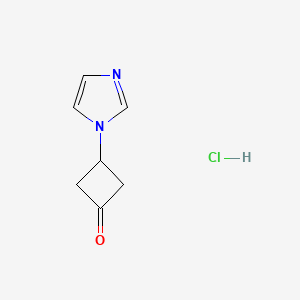

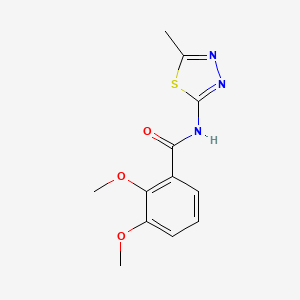

ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo group could be introduced via a halogenation reaction, and the formyl group could be introduced via a formylation reaction. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo group and the formyl group on the phenyl ring suggests that this compound could exhibit interesting electronic properties. The ethyl ester group and the butenoate group could also contribute to the overall structure and properties of the compound .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the bromo group could be replaced with another group in a substitution reaction, or the formyl group could react with a nucleophile in an addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .Aplicaciones Científicas De Investigación

Catalytic Annulation Processes

Ethyl 2-methyl-2,3-butadienoate, closely related to ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, is utilized in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines. These reactions produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, contributing significantly to synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Stereospecific Preparation of Olefins

Research has shown that compounds similar to this compound can be used in the stereospecific preparation of trisubstituted olefins. This process is vital in creating specific molecular configurations for various applications in medicinal and organic chemistry (Kobayashi, Takei, & Mukaiyama, 1973).

Polymerization Catalysts

In the field of polymer chemistry, similar ethyl butenoate compounds have been evaluated as catalysts for the polymerization of ethylene oxide and propylene oxide. This research contributes to the development of new polymeric materials with various industrial applications (Tang et al., 2008).

Three-Liquid-Phase Extraction Systems

Studies involving compounds like this compound have led to the development of new three-liquid-phase extraction systems, which are used for separating phenol and p-nitrophenol from wastewater. This has significant implications for environmental chemistry and pollution control (Shen, Chang, & Liu, 2006).

Asymmetric Negishi Cross-Couplings

In organic synthesis, related ethyl butenoate compounds have been used in nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs. This research is crucial for the development of enantioselective synthesis methods, offering a pathway to create chiral molecules for pharmaceutical applications (Lou & Fu, 2011).

Mecanismo De Acción

The mechanism of action of this compound would depend on its structure and the specific reaction it’s involved in. For example, if this compound were used as a reagent in a substitution reaction, the bromo group might leave as a leaving group, allowing a nucleophile to attack the carbon it was attached to .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNHOGWWRJDWGS-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2874565.png)

![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)